molecular formula C10H7BrN2O4 B12827889 6-Bromo-7-methoxy-3-nitroquinolin-4-ol

6-Bromo-7-methoxy-3-nitroquinolin-4-ol

Cat. No.: B12827889
M. Wt: 299.08 g/mol
InChI Key: YNXRBUSJKSWLSN-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a quinoline ring

Preparation Methods

The synthesis of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 7-methoxyquinoline followed by nitration and subsequent hydroxylation . The reaction conditions often involve the use of bromine, nitric acid, and a suitable base for hydroxylation. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

6-Bromo-7-methoxy-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-7-methoxy-3-nitroquinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-7-methoxy-3-nitroquinolin-4-ol include:

    6-Bromo-7-fluoro-3-nitroquinolin-4-ol: Differing by the presence of a fluoro group instead of a methoxy group.

    6-Bromo-7-methoxy-3-aminoquinolin-4-ol: Differing by the presence of an amino group instead of a nitro group.

    7-Methoxy-3-nitroquinolin-4-ol: Lacking the bromine atom. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H7BrN2O4

Molecular Weight

299.08 g/mol

IUPAC Name

6-bromo-7-methoxy-3-nitro-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrN2O4/c1-17-9-3-7-5(2-6(9)11)10(14)8(4-12-7)13(15)16/h2-4H,1H3,(H,12,14)

InChI Key

YNXRBUSJKSWLSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC=C(C2=O)[N+](=O)[O-])Br

Origin of Product

United States

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